Resistance to Intestinal β-Glucosidase Hydrolysis
In contrast to several quercetin monoglucosides, Quercetin 3-rhamnoglucoside (quercetin 3-rhamnoside 7-glucoside) demonstrates complete resistance to hydrolysis by cell-free extracts from human small intestine and liver, which contain broad-specificity β-glucosidase activity [1]. This property is in stark contrast to quercetin 4'-glucoside and other 7-O-glucosides, which are rapidly deglycosylated by these human tissue extracts under the same experimental conditions [1].
Comparator (Quercetin 4'-glucoside): rapid deglycosylation, Km 32±12 µM
| Evidence Dimension | Hydrolysis by human small intestine/liver β-glucosidase |
|---|---|
| Target Compound Data | Remained unchanged (no hydrolysis detected) |
| Comparator Or Baseline | Quercetin 4'-glucoside: Rapidly deglycosylated (Km = 32±12 µM) |
| Quantified Difference | Qualitative (Complete resistance vs. rapid hydrolysis) |
| Conditions | Cell-free extracts from human small intestine and liver; in vitro enzymatic assay |
Why This Matters
This metabolic stability is a critical differentiator for researchers designing in vitro cellular assays or in vivo studies where premature deglycosylation could confound results.
- [1] Day, A. J., et al. (1998). Deglycosylation of flavonoid and isoflavonoid glycosides by human small intestine and liver β-glucosidase activity. FEBS Letters, 436(1), 71-75. View Source
